(4R)-4-amino-2,2-dimethylpentan-1-ol

Descripción

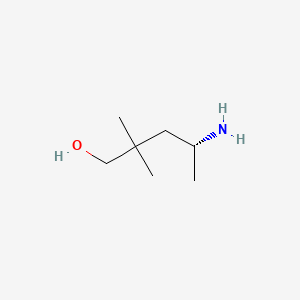

(4R)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227747-92-2) is a chiral organic compound with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.30 g/mol . Its structure features a hydroxyl (-OH) group at position 1 and a primary amine (-NH₂) at position 4, adjacent to two methyl groups at position 2 (Figure 1). The stereocenter at position 4 (R-configuration) confers chirality, making it a valuable building block in asymmetric synthesis for pharmaceuticals and agrochemicals. The compound’s dual functional groups enable diverse reactivity, including hydrogen bonding (via -OH) and nucleophilic substitution (via -NH₂), which are critical in constructing complex molecules .

Propiedades

IUPAC Name |

(4R)-4-amino-2,2-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXNVIHMWCHEB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)(C)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-2,2-dimethylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 4-amino-2,2-dimethylpentanal with a chiral borane complex can yield (4R)-4-amino-2,2-dimethylpentan-1-ol.

Industrial Production Methods

Industrial production methods for (4R)-4-amino-2,2-dimethylpentan-1-ol may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-4-amino-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4R)-4-amino-2,2-dimethylpentan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (4R)-4-amino-2,2-dimethylpentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of (4R)-4-amino-2,2-dimethylpentan-1-ol and structurally related compounds, highlighting key differences in molecular features, synthesis, and applications.

Table 1: Comparative Properties of (4R)-4-amino-2,2-dimethylpentan-1-ol and Analogues

Structural and Functional Differences

Hydroxyl vs. Methoxy Groups: The hydroxyl group in (4R)-4-amino-2,2-dimethylpentan-1-ol enhances hydrogen-bonding capacity compared to the methoxy group in 4-methoxy-4-methylpentan-1-amine hydrochloride, which increases lipophilicity and alters solubility profiles .

Chirality: The R-configuration in the target compound contrasts with non-chiral analogues like 5-(dimethylamino)pent-2-en-1-ol, which lack stereocenters and are used in non-stereoselective applications .

Aromatic vs. Aliphatic Amines: 2-(4-Aminophenyl)-4-methylpentan-1-ol incorporates an aromatic amine, enabling π-π stacking in drug-receptor interactions, unlike the aliphatic amine in the target compound .

Actividad Biológica

(4R)-4-amino-2,2-dimethylpentan-1-ol, also known as a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with biological systems. This article reviews the biological activity of (4R)-4-amino-2,2-dimethylpentan-1-ol, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of (4R)-4-amino-2,2-dimethylpentan-1-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes in metabolic pathways, potentially inhibiting or enhancing their activity.

- Receptor Modulation : It could act as a modulator for various receptors involved in neurotransmission or hormonal regulation.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Cytotoxicity Studies

Recent studies have indicated that (4R)-4-amino-2,2-dimethylpentan-1-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | |

| MCF-7 (breast cancer) | 12.7 | |

| A549 (lung cancer) | 18.5 |

These results suggest that the compound possesses potential as an anticancer agent.

Neuroprotective Effects

In addition to its cytotoxicity, (4R)-4-amino-2,2-dimethylpentan-1-ol has shown promise in neuroprotection:

- In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

- Animal models have indicated improvements in cognitive function when treated with this compound following neurotoxic exposure.

Case Studies

Several case studies have highlighted the therapeutic applications of (4R)-4-amino-2,2-dimethylpentan-1-ol:

-

Case Study on Neurodegenerative Disorders :

- A study involving mice with induced neurodegeneration showed that administration of (4R)-4-amino-2,2-dimethylpentan-1-ol resulted in a significant reduction in neuroinflammation markers and improved behavioral outcomes.

-

Cancer Treatment :

- Clinical trials are ongoing to assess the efficacy of (4R)-4-amino-2,2-dimethylpentan-1-ol in combination therapies for various cancers. Preliminary results indicate enhanced efficacy when used alongside established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.